4,7-Methano-2,3,8-methenocyclopent(a)indene, 1,2,3,3a,3b,4,7,7a,8,8a-decahydro-
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Overview
Description
4,7-Methano-2,3,8-methenocyclopent(a)indene, 1,2,3,3a,3b,4,7,7a,8,8a-decahydro- is a complex organic compound with a unique structure It is characterized by its fused ring system, which includes a methano bridge and multiple hydrogenated rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-2,3,8-methenocyclopent(a)indene, 1,2,3,3a,3b,4,7,7a,8,8a-decahydro- typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the core structure of the compound. This reaction involves a diene and a dienophile under controlled temperature and pressure conditions to form the cyclohexene ring system. Subsequent hydrogenation and cyclization steps are used to complete the synthesis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by catalytic hydrogenation. The use of high-pressure reactors and efficient catalysts can enhance the yield and purity of the final product. Continuous flow reactors may also be employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4,7-Methano-2,3,8-methenocyclopent(a)indene, 1,2,3,3a,3b,4,7,7a,8,8a-decahydro- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can further hydrogenate the compound, increasing its saturation.
Substitution: Halogenation reactions using chlorine or bromine can introduce halogen atoms into the molecule, altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Fully hydrogenated derivatives
Substitution: Halogenated derivatives
Scientific Research Applications
4,7-Methano-2,3,8-methenocyclopent(a)indene, 1,2,3,3a,3b,4,7,7a,8,8a-decahydro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,7-Methano-2,3,8-methenocyclopent(a)indene, 1,2,3,3a,3b,4,7,7a,8,8a-decahydro- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, its potential anti-inflammatory activity may be due to the inhibition of pro-inflammatory enzymes or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Dicyclopentadiene: Shares a similar fused ring structure but lacks the methano bridge.
1,3-Isobenzofurandione: Contains a similar ring system but with different functional groups.
Uniqueness
4,7-Methano-2,3,8-methenocyclopent(a)indene, 1,2,3,3a,3b,4,7,7a,8,8a-decahydro- is unique due to its specific ring structure and the presence of the methano bridge, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications and research studies .
Properties
CAS No. |
7781-74-0 |
---|---|
Molecular Formula |
C14H16 |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
hexacyclo[9.2.1.02,10.03,8.04,6.05,9]tetradec-12-ene |
InChI |
InChI=1S/C14H16/c1-2-6-3-5(1)9-10(6)12-7-4-8-13(11(7)9)14(8)12/h1-2,5-14H,3-4H2 |
InChI Key |
IGKDVUVITBCBRG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3C2C4C5C3C6C4C6C5 |
Origin of Product |
United States |
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